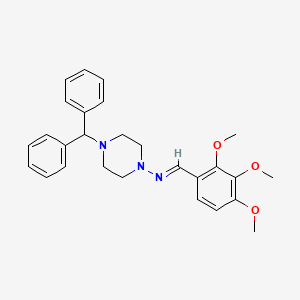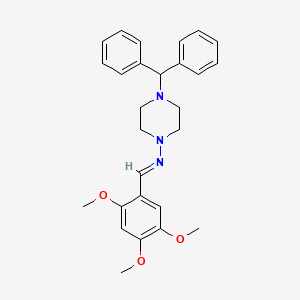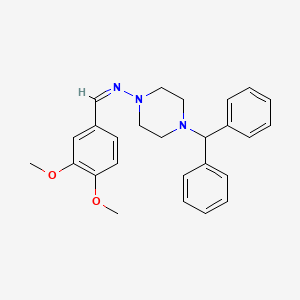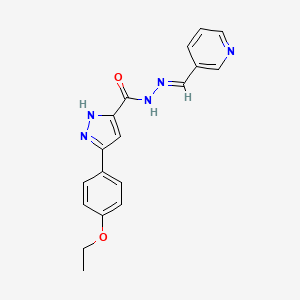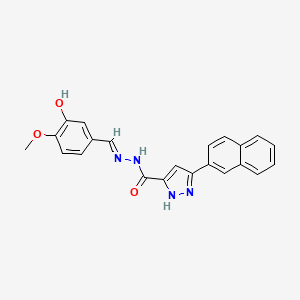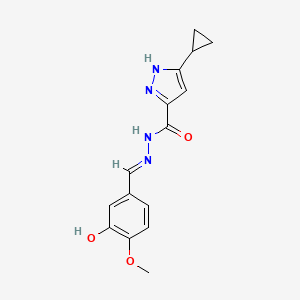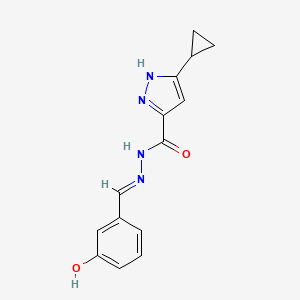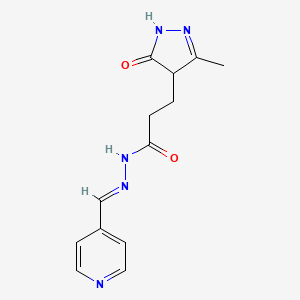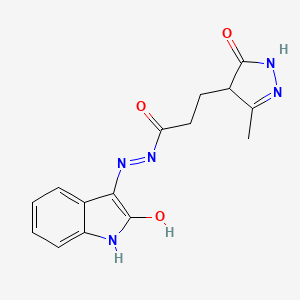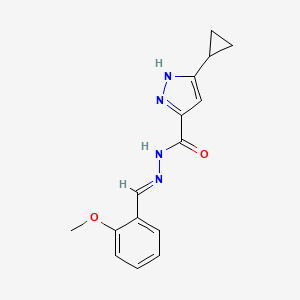
3-cyclopropyl-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
3-cyclopropyl-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as CBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique structure and mechanism of action.
Mécanisme D'action
3-cyclopropyl-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide exerts its pharmacological effects by binding to the active site of target proteins such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound also acts as a modulator of various receptors such as the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. This compound has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound also modulates the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopropyl-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments such as its high solubility in water and its stability under physiological conditions. However, this compound also has limitations such as its low bioavailability and its potential toxicity at high doses.
Orientations Futures
3-cyclopropyl-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research studies, and there is a need for further investigation to explore its full potential. Some of the future directions for this compound research include the development of novel synthetic methods to improve its bioavailability, the investigation of its potential therapeutic applications in other diseases, and the development of this compound-based drug delivery systems.
Conclusion:
This compound is a promising chemical compound that has shown significant potential in various scientific research studies. Its unique structure and mechanism of action make it an attractive candidate for the development of novel therapeutics. Further investigation is needed to fully explore its potential and develop effective this compound-based treatments for various diseases.
Applications De Recherche Scientifique
3-cyclopropyl-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown significant anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In inflammation research, this compound has been found to reduce the levels of pro-inflammatory cytokines and suppress the activation of inflammatory cells. In neurological disorder research, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-14-5-3-2-4-11(14)9-16-19-15(20)13-8-12(17-18-13)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJWQQGERVZGP-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol](/img/structure/B3886366.png)
